N-cyclohexyl-isopropanesulfonamide
Description
N-cyclohexyl-isopropanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group attached to the sulfonamide nitrogen and an isopropyl group bonded to the sulfonyl moiety. Its molecular formula is C₉H₁₉NO₂S, with a molecular weight of 207.3 g/mol. This compound serves as a precursor in the synthesis of pesticidal agents, such as N-cyclohexyl-N-(1,1,2,2-tetrachloroethylthio)-isopropanesulfonamide, which exhibits miticidal and ovicidal activity against mites .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-cyclohexylpropane-2-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
WDKYUMYXXKGAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-cyclohexyl-isopropanesulfonamide with key analogs and related compounds:
Notes:
- Sulfamethoxazole contains a sulfonamide group but pairs it with an isoxazole ring, enabling antimicrobial activity via dihydropteroate synthase inhibition .
- N-ethyl-isopropanesulfonamide (hypothetical) illustrates how smaller alkyl groups (ethyl vs. cyclohexyl) reduce steric hindrance and lipophilicity.
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in this compound enhances lipophilicity compared to N-ethyl analogs, improving membrane permeability in pesticidal applications .
- Acidity : Sulfonamides generally exhibit pKa values between 8–10 due to the sulfonyl group’s electron-withdrawing effects. Substituents like cyclohexyl may slightly alter acidity by steric or electronic effects.
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